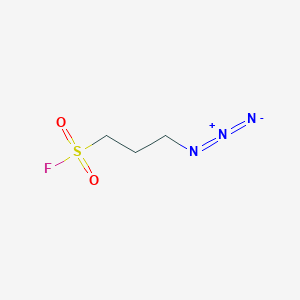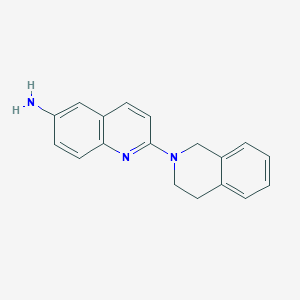![molecular formula C22H26O6 B12316647 D-Glucitol, bis-O-[(4-methylphenyl)methylene]- CAS No. 93379-37-4](/img/structure/B12316647.png)
D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
Vue d'ensemble
Description
D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- est un composé chimique de formule moléculaire C22H26O6 et d'une masse molaire de 386,438 g/mol . Il est également connu sous le nom de 1,3:2,4-di-O-p-méthylbenzylidène-D-sorbitol. Ce composé est caractérisé par sa structure unique, qui comprend deux groupes 4-méthylphényle liés à une chaîne glucitol. Il est couramment utilisé dans diverses applications industrielles en raison de ses propriétés chimiques spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- implique généralement la réaction du D-glucitol (sorbitol) avec le 4-méthylbenzaldéhyde en milieu acide. La réaction se déroule par la formation d'une liaison acétal entre les groupes hydroxyle du D-glucitol et les groupes aldéhyde du 4-méthylbenzaldéhyde. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide p-toluènesulfonique, et le produit est purifié par recristallisation .
Méthodes de production industrielles
En milieu industriel, la production de D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite soumis à diverses étapes de purification, notamment la filtration, le lavage et le séchage, afin d'obtenir le composé final à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent reconvertir le composé en sa forme d'alcool d'origine.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme l'acide nitrique (HNO3) pour la nitration et le brome (Br2) pour l'halogénation sont couramment utilisés.
Principaux produits formés
Oxydation : Acides carboxyliques et cétones.
Réduction : Alcools.
Substitution : Dérivés nitro et halogénés.
Applications de la recherche scientifique
D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme stabilisateur pour certaines réactions chimiques.
Biologie : Utilisé dans l'étude du métabolisme des glucides et des interactions enzymatiques.
Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme intermédiaire pharmaceutique.
Industrie : Utilisé dans la production de polymères, de résines et comme plastifiant dans divers matériaux.
Mécanisme d'action
Le mécanisme d'action du D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des liaisons hydrogène et des interactions de Van der Waals avec diverses biomolécules, influençant leur structure et leur fonction. Dans les systèmes biologiques, il peut moduler l'activité enzymatique et affecter les voies métaboliques liées au traitement des glucides .
Applications De Recherche Scientifique
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it can modulate enzyme activity and affect metabolic pathways related to carbohydrate processing .
Comparaison Avec Des Composés Similaires
Composés similaires
1,32,4-Di-O-benzylidène-D-sorbitol : Structure similaire mais avec des groupes benzyle au lieu de groupes 4-méthylphényle.
1,32,4-Di-O-(4-chlorobenzylidène)-D-sorbitol : Contient des groupes chlorobenzyliques, offrant une réactivité et des propriétés différentes.
1,32,4-Di-O-(4-méthoxybenzylidène)-D-sorbitol : Comporte des groupes méthoxybenzyle, qui peuvent influencer la solubilité et la stabilité.
Unicité
D-Glucitol, bis-O-[(4-méthylphényl)méthylène]- est unique en raison de la présence de groupes 4-méthylphényle, qui fournissent des effets stériques et électroniques spécifiques. Ces effets peuvent améliorer la stabilité et la réactivité du composé, le rendant adapté à des applications spécialisées dans divers domaines .
Propriétés
IUPAC Name |
1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860672 | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 93379-37-4, 54686-97-4 | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)

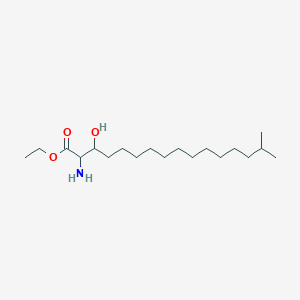
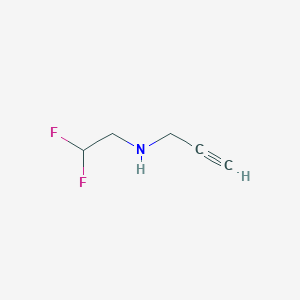
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)

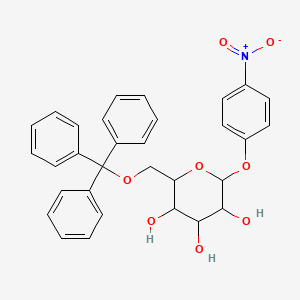
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

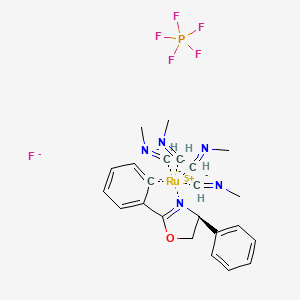
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
